molecular formula C12HCl7O4 B12736294 3,4,5-Trichloro-6-(2,3,4,5-tetrachloro-6-hydroxyphenoxy)-o-benzoquinone CAS No. 4784-49-0

3,4,5-Trichloro-6-(2,3,4,5-tetrachloro-6-hydroxyphenoxy)-o-benzoquinone

Katalognummer: B12736294
CAS-Nummer: 4784-49-0
Molekulargewicht: 457.3 g/mol
InChI-Schlüssel: QUBBZZGHKSOLTA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4,5-Trichloro-6-(2,3,4,5-tetrachloro-6-hydroxyphenoxy)-o-benzoquinone is a complex organic compound characterized by multiple chlorine atoms and a hydroxyphenoxy group attached to a benzoquinone core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-Trichloro-6-(2,3,4,5-tetrachloro-6-hydroxyphenoxy)-o-benzoquinone typically involves multiple steps, starting with the chlorination of hydroquinone derivatives. The reaction conditions often require the use of chlorinating agents such as chlorine gas or thionyl chloride under controlled temperatures and pressures to ensure selective chlorination at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity, making the process more efficient and cost-effective.

Analyse Chemischer Reaktionen

Types of Reactions

3,4,5-Trichloro-6-(2,3,4,5-tetrachloro-6-hydroxyphenoxy)-o-benzoquinone undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the quinone moiety to hydroquinone derivatives.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher chlorinated quinones, while reduction can produce hydroquinone derivatives.

Wissenschaftliche Forschungsanwendungen

3,4,5-Trichloro-6-(2,3,4,5-tetrachloro-6-hydroxyphenoxy)-o-benzoquinone has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3,4,5-Trichloro-6-(2,3,4,5-tetrachloro-6-hydroxyphenoxy)-o-benzoquinone involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple chlorine atoms and hydroxyphenoxy group contribute to its reactivity and ability to form stable complexes with biological molecules. These interactions can modulate various biochemical pathways, leading to its observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3,4,5-Trichloro-6-methylpyridazine
  • 3,4,5-Trichloro-6-(trichloromethyl)pyridin-2-amine
  • 3,3,4,5-Tetrachloro-3H-1,2-dithiole

Uniqueness

3,4,5-Trichloro-6-(2,3,4,5-tetrachloro-6-hydroxyphenoxy)-o-benzoquinone is unique due to its specific arrangement of chlorine atoms and the presence of a hydroxyphenoxy group. This structural configuration imparts distinct chemical and biological properties, differentiating it from other similar compounds.

Eigenschaften

CAS-Nummer

4784-49-0

Molekularformel

C12HCl7O4

Molekulargewicht

457.3 g/mol

IUPAC-Name

3,4,5-trichloro-6-(2,3,4,5-tetrachloro-6-hydroxyphenoxy)cyclohexa-3,5-diene-1,2-dione

InChI

InChI=1S/C12HCl7O4/c13-1-2(14)6(18)11(9(21)5(1)17)23-12-7(19)3(15)4(16)8(20)10(12)22/h21H

InChI-Schlüssel

QUBBZZGHKSOLTA-UHFFFAOYSA-N

Kanonische SMILES

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)OC2=C(C(=C(C(=O)C2=O)Cl)Cl)Cl)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.